Cas no 5560-69-0 (1-Naphthalenesulfonicacid, 3,6-bis(1,1-dimethylethyl)-, ethyl ester)

1-Naphthalenesulfonicacid, 3,6-bis(1,1-dimethylethyl)-, ethyl ester structure
5560-69-0 structure
Product name:1-Naphthalenesulfonicacid, 3,6-bis(1,1-dimethylethyl)-, ethyl ester
CAS No:5560-69-0
MF:C20H28O3S
MW:348.49952
CID:368189
PubChem ID:21721

1-Naphthalenesulfonicacid, 3,6-bis(1,1-dimethylethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenesulfonicacid, 3,6-bis(1,1-dimethylethyl)-, ethyl ester
    • ethyl 3,6-ditert-butylnaphthalene-1-sulfonate
    • ethyl 3,6-di-tert-butylnaphthalene-1-sulfonate
    • ethyl 3,6-di-tert-butylnaphthalene-1-sulphonate
    • Ethyl 3,6-bis(1,1-dimethylethyl)-1-naphthalenesulfonate
    • ETHYL DIBUNATE [MI]
    • CHEMBL2106606
    • 5560-69-0
    • Dibunato de etilo [INN-Spanish]
    • Dibunato de etilo
    • Ethylis dibunas [INN-Latin]
    • Neodyne (TN)
    • BRN 2393311
    • Q27256439
    • Ethyldibunat
    • ETHYL DIBUNATE [INN]
    • Ethyl dibunate [USAN:INN:BAN]
    • Dibunate d'ethyle
    • Aethyli dibunas
    • D04089
    • 1-Naphthalenesulfonic acid, 3,6-di-tert-butyl-, ethyl ester
    • ETHYL 3,6-DI-TERT-BUTYL-1-NAPHTHALENESULPHONATE
    • EINECS 226-931-4
    • Dibunate d'ethyle [INN-French]
    • NDR 304; Neodyne; Tussets
    • CHEBI:135476
    • 357SRL1981
    • Ethyl 3,6-di-tert-butyl-1-naphthalenesulfonate
    • NS00033350
    • Neodyne
    • ETHYL DIBUNATE
    • Tussets
    • NDR-304
    • DTXSID20204144
    • 1-Naphthalenesulfonic acid, 3,6-bis(1,1-dimethylethyl)-, ethyl ester
    • Ethyl dibunate (USAN/INN)
    • SCHEMBL636965
    • UNII-357SRL1981
    • NDR 304
    • ETHYL DIBUNATE [USAN]
    • Inchi: InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3
    • InChI Key: ZAMACTJOCIFTPJ-UHFFFAOYSA-N
    • SMILES: CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 348.176
  • Monoisotopic Mass: 348.176
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 51.8A^2

Experimental Properties

  • Density: 1.1067 (rough estimate)
  • Melting Point: 138-139°
  • Boiling Point: 452.85°C (rough estimate)
  • Flash Point: 234.3°C
  • Refractive Index: 1.5460 (estimate)

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